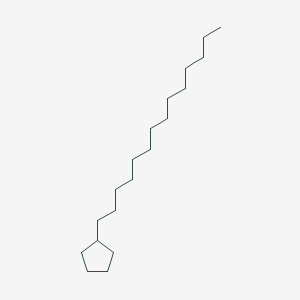
tetradecylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tetradecylcyclopentane is an organic compound with the molecular formula C19H38. It consists of a cyclopentane ring attached to a tetradecyl chain. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecylcyclopentane typically involves the alkylation of cyclopentane with a tetradecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethyl sulfoxide or tetrahydrofuran to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced separation techniques, such as distillation or chromatography, are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tetradecylcyclopentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tetradecyl chain using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
tetradecylcyclopentane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cycloalkanes and long-chain hydrocarbons.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetradecylcyclopentane largely depends on its chemical structure and the context in which it is used. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its cyclopentane ring and long alkyl chain provide unique reactivity patterns that can be exploited in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
n-Dodecylcyclopentane: Similar structure but with a shorter alkyl chain.
n-Hexadecylcyclopentane: Similar structure but with a longer alkyl chain.
Cyclohexylcyclopentane: Contains a cyclohexane ring instead of a long alkyl chain.
Uniqueness
tetradecylcyclopentane is unique due to its specific chain length and the presence of a cyclopentane ring. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
1795-22-8 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tetradecylcyclopentane |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |
InChI Key |
MJWRHKSSZBHAEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCCC1 |
Key on ui other cas no. |
1795-22-8 |
Synonyms |
1-cyclopentyltetradecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















